molecular formula C18H18 B14607677 Benzene, 1-(1-methylethenyl)-2-(1-phenyl-2-propenyl)- CAS No. 58978-22-6

Benzene, 1-(1-methylethenyl)-2-(1-phenyl-2-propenyl)-

Cat. No.: B14607677
CAS No.: 58978-22-6
M. Wt: 234.3 g/mol
InChI Key: OIUATUUGJPQVOZ-UHFFFAOYSA-N
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Description

Benzene, 1-(1-methylethenyl)-2-(1-phenyl-2-propenyl)- is an organic compound that belongs to the class of aromatic hydrocarbons. This compound features a benzene ring substituted with a methylethenyl group and a phenylpropenyl group. Aromatic hydrocarbons are known for their stability and unique chemical properties, making them significant in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-(1-methylethenyl)-2-(1-phenyl-2-propenyl)- typically involves the alkylation of benzene with appropriate alkyl halides or alkenes under Friedel-Crafts conditions. Common reagents include aluminum chloride (AlCl₃) as a catalyst. The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired substitution pattern.

Industrial Production Methods

Industrial production of such compounds may involve catalytic processes using zeolites or other solid acid catalysts. These methods are designed to maximize yield and selectivity while minimizing by-products and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C), converting double bonds to single bonds.

    Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring can be further functionalized using reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, H₂O₂

    Reduction: H₂/Pd-C, LiAlH₄

    Substitution: HNO₃, H₂SO₄, AlCl₃

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alkanes, alcohols

    Substitution: Nitro compounds, sulfonic acids

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its interactions with biological macromolecules and potential bioactivity.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the manufacture of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action for this compound involves its interaction with molecular targets such as enzymes or receptors. The aromatic ring and substituents can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing biological pathways and chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Styrene: Benzene, ethenyl-

    Cinnamyl benzene: Benzene, 1-phenyl-2-propenyl-

    Cumene: Benzene, 1-methylethyl-

Uniqueness

Benzene, 1-(1-methylethenyl)-2-(1-phenyl-2-propenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

CAS No.

58978-22-6

Molecular Formula

C18H18

Molecular Weight

234.3 g/mol

IUPAC Name

1-(1-phenylprop-2-enyl)-2-prop-1-en-2-ylbenzene

InChI

InChI=1S/C18H18/c1-4-16(15-10-6-5-7-11-15)18-13-9-8-12-17(18)14(2)3/h4-13,16H,1-2H2,3H3

InChI Key

OIUATUUGJPQVOZ-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=CC=CC=C1C(C=C)C2=CC=CC=C2

Origin of Product

United States

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